

Aerosolized liposomes with dipalmitoyl phosphatidylcholine for pulmonary delivery.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *DL-Dipalmitoylphosphatidylcholine*

Cat. No.: B195732

[Get Quote](#)

Application Notes: Aerosolized DPPC Liposomes for Pulmonary Drug Delivery

Introduction

Dipalmitoyl phosphatidylcholine (DPPC) is a primary component of natural lung surfactant, making it an ideal phospholipid for creating biocompatible and biodegradable liposomes for pulmonary drug delivery.^{[1][2][3]} Aerosolized DPPC-based liposomes offer a non-invasive method to achieve targeted drug delivery to the lungs, providing sustained release, improved therapeutic outcomes, and reduced systemic side effects.^{[4][5]} These systems are particularly advantageous for delivering a wide range of therapeutic agents, including small molecules, peptides, and proteins, for treating respiratory diseases like infections, lung cancer, and acute respiratory distress syndrome (ARDS).^{[4][6]} The inclusion of cholesterol and other excipients can enhance liposome stability during the rigors of nebulization and control drug release kinetics.^{[7][8]}

Key Applications

- Enhanced Drug Absorption: DPPC liposomes have been shown to enhance the pulmonary absorption of drugs like insulin by transiently opening epithelial cell tight junctions without causing mucosal damage.^{[9][10][11]}
- Sustained Release: Liposomal formulations can create a drug depot in the lungs, localizing the therapeutic effect and prolonging its action. More than 50% of an administered DPPC

liposome dose can remain in the lungs after 24 hours.[4]

- Targeted Therapy: Local delivery via aerosolization can increase drug concentrations at the site of action, such as in lung tumors or infections, which is critical for potent drugs like chemotherapeutics.[4]
- Improved Stability: Formulations can be optimized to protect sensitive drug molecules, such as proteins and peptides, from degradation during aerosolization.[12]

Quantitative Data Summary

The composition of the liposome and the choice of nebulizer are critical factors that determine the physicochemical properties and aerosolization performance of the final formulation.

Table 1: Example Formulations of DPPC-Based Liposomes for Pulmonary Delivery

Formulation ID	Lipid Composition (Molar Ratio)	Encapsulated Agent	Key Findings	Reference(s)
DPPC/Chol	DPPC, Cholesterol (7:3 or 7:4)	Carboxyfluorescein	Stable during nebulization with sustained release kinetics.	[13]
DPPC-PA-Chol	DPPC, Phosphatidic Acid, Cholesterol	-	High stability against air-jet and ultrasonic nebulization.	[7][8]
DPPC/Chol/PEG	DPPC, Cholesterol, PEG (e.g., 7:4:0.3)	Carboxyfluorescein	Demonstrates sustained release in an isolated rabbit lung model.	[13]
ARDS Formulation	DPPC, Cholesterol, DSPE-PEG2000 (60:35:5)	Methylprednisolone & N-acetylcysteine	Effective in treating lung inflammation in a mouse model.	[6]
Protein Delivery	DMPC*, Cholesterol, PEG (85:10:5)	Bovine Serum Albumin (BSA)	Increased systemic absorption and prolonged circulation time of the model protein.	[3][14]

*Note: DMPC is often used as a surrogate for DPPC due to its lower phase transition temperature, which can be beneficial for heat-labile drugs.[3]

Table 2: Physicochemical and Aerosolization Performance Data

Formulation	Nebulizer	Mean Diameter (nm)	PDI	MMAD (μm)	FPF (<5 μm) (%)	Reference(s)
DPPC-PA-Chol	Pari LC Sprint Star (Air-Jet)	~100-120	<0.2	-	51.61	[8][15]
DPPC Liposomes	Air-Jet Nebulizer	<200	~0.2	-	High FPF demonstrated	[16]
DPPC/Chol /DSPE-PEG	-	102.6	0.06	-	-	[6]

MMAD: Mass Median Aerodynamic Diameter; FPF: Fine Particle Fraction.

Experimental Protocols

Protocol 1: Preparation of DPPC Liposomes by Thin-Film Hydration

This protocol describes the preparation of drug-loaded liposomes using the widely cited thin-film hydration method, followed by sonication for size reduction.[7][16]

Materials:

- Dipalmitoyl phosphatidylcholine (DPPC)
- Cholesterol (Chol)
- Drug to be encapsulated
- Organic Solvent: Chloroform and Methanol (e.g., 2:1 or 4:1 v/v)[7][17]
- Hydration Buffer: Phosphate-buffered saline (PBS, pH 7.4) or Tris-HCl buffer[18][19]

- Round-bottom flask
- Rotary evaporator
- Water bath
- Probe sonicator or bath sonicator
- Syringes and filters (for extrusion, if preferred)

Methodology:

- Lipid Film Preparation:
 - Accurately weigh and dissolve DPPC, cholesterol, and the lipophilic drug in the chloroform:methanol mixture in a round-bottom flask. A common molar ratio is DPPC:Chol at 7:3 or includes other lipids like PEGylated phospholipids.[6][13]
 - Attach the flask to a rotary evaporator.
 - Immerse the flask in a water bath set to a temperature above the phase transition temperature of DPPC (41°C), typically 50-60°C.[3]
 - Rotate the flask and gradually reduce the pressure to evaporate the organic solvent. A thin, uniform lipid film will form on the inner wall of the flask.
 - Continue evaporation under high vacuum for at least 2 hours to remove any residual solvent.[18]
- Hydration:
 - Add the aqueous hydration buffer (e.g., PBS), pre-heated to above the lipid's phase transition temperature, to the flask. If encapsulating a hydrophilic drug, it should be dissolved in this buffer.
 - Gently rotate the flask by hand, allowing the lipid film to hydrate and form multilamellar vesicles (MLVs). This process can take 30-60 minutes.

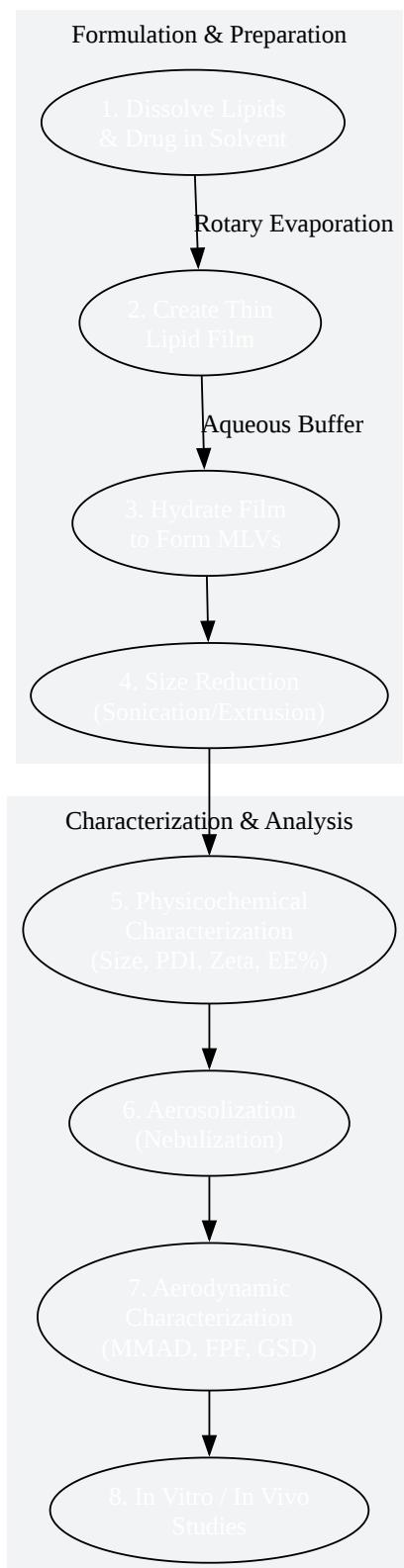
- Size Reduction (Sonication):
 - To achieve a uniform population of small unilamellar vesicles (SUVs) suitable for inhalation (<200 nm), the MLV suspension must be downsized.[15][16]
 - Immerse the tip of a probe sonicator into the liposome suspension.
 - Sonicate the suspension in pulses (e.g., 30 seconds on, 30 seconds off) on ice to prevent overheating and lipid degradation. The total sonication time will depend on the desired particle size and volume.
 - Alternative: Extrusion by repeatedly passing the MLV suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) is another common method for achieving a narrow size distribution.
- Purification:
 - To remove the unencapsulated drug, the liposome suspension can be centrifuged, dialyzed against fresh buffer, or passed through a size-exclusion chromatography column. [18]
- Storage:
 - Store the final liposome suspension at 4°C. For long-term storage, lyophilization (freeze-drying) with a cryoprotectant like trehalose may be considered.[19][20]

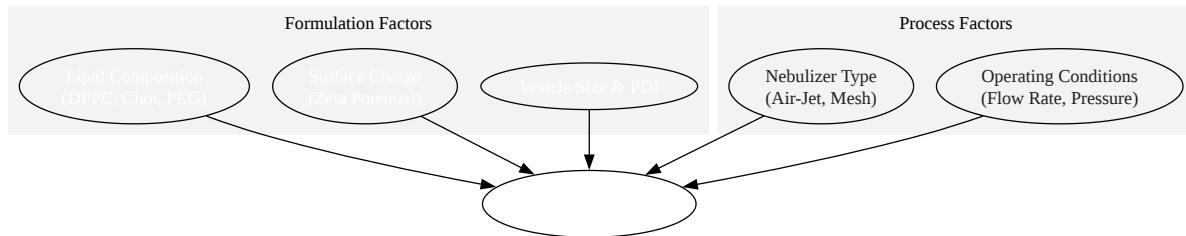
Protocol 2: Characterization of Liposomes and Aerosols

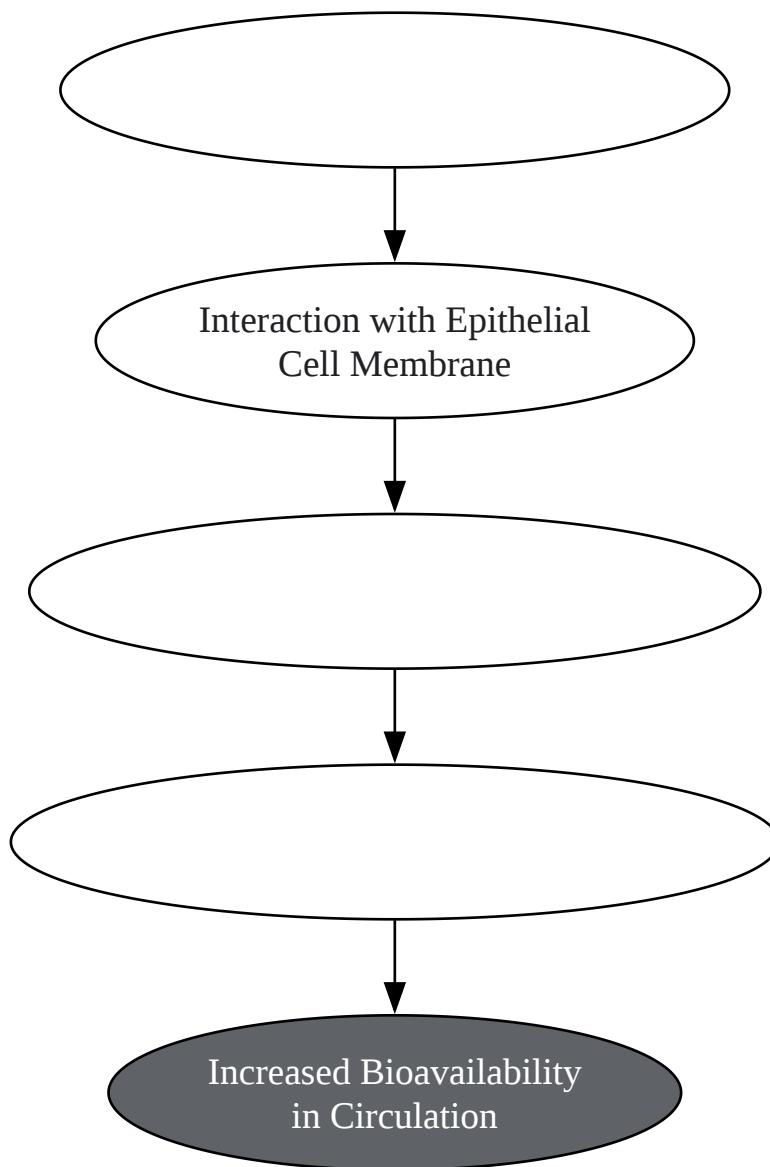
Accurate characterization is essential to ensure the quality, stability, and performance of the liposomal formulation.

A. Physicochemical Characterization of Liposomes

- Particle Size and Polydispersity Index (PDI):


- Method: Dynamic Light Scattering (DLS).[15][16][21]


- Procedure: Dilute a sample of the liposome suspension in the hydration buffer. Place the sample in the DLS instrument (e.g., Malvern Zetasizer) and perform the measurement at 25°C.[16]
- Output: The instrument provides the mean hydrodynamic diameter (Z-average) and the PDI, which indicates the width of the size distribution (a PDI < 0.2 is generally considered acceptable).[15][16]
- Zeta Potential:
 - Method: Electrophoretic Light Scattering (ELS).[15][21]
 - Procedure: Use the same instrument as for DLS. The zeta potential is measured to predict the stability of the colloidal suspension; a higher absolute value (e.g., > |20| mV) generally indicates better stability due to electrostatic repulsion.
- Encapsulation Efficiency (EE%):
 - Method: Separation of free drug from encapsulated drug followed by quantification.
 - Procedure:
 - Separate the unencapsulated (free) drug from the liposomes using centrifugation or a mini-spin column.
 - Collect the supernatant (containing the free drug).
 - Disrupt the liposome pellet using a suitable solvent or detergent (e.g., 0.1% Triton X-100) to release the encapsulated drug.[18]
 - Quantify the drug in both the supernatant and the disrupted pellet using a validated analytical method such as HPLC or UV-Vis spectrophotometry.[22]
 - Calculate EE% using the formula: $EE\% = (\text{Amount of Encapsulated Drug} / \text{Total Amount of Drug}) * 100$


B. Aerodynamic Characterization of Aerosols

- Aerosol Generation:
 - Method: Use a commercially available nebulizer (e.g., air-jet, vibrating mesh).[7][13] Air-jet nebulizers like the Pari LC Sprint Star are commonly cited.[8]
 - Procedure: Add a defined volume (e.g., 4 mL) of the liposome suspension to the nebulizer reservoir.[16] Operate the nebulizer with compressed air at a specified flow rate (e.g., 15 L/min).[16]
- Particle Size Distribution (MMAD & GSD):
 - Method: Cascade Impactor (e.g., Andersen Cascade Impactor - ACI) or a screening tool like the Fast Screening Impactor (FSI).[7][16]
 - Procedure: Connect the outlet of the nebulizer to the cascade impactor. Operate the system for a set duration. The aerosol particles will deposit on different stages of the impactor based on their aerodynamic diameter.
 - Analysis: Quantify the amount of drug (or lipid) deposited on each stage. Calculate the Mass Median Aerodynamic Diameter (MMAD) and Geometric Standard Deviation (GSD). An MMAD between 1-5 μm is desirable for deep lung deposition.[4]
- Fine Particle Fraction (FPF):
 - Method: Calculated from cascade impaction data.
 - Procedure: FPF is the percentage of the drug mass in the aerosol that is associated with particles having an aerodynamic diameter less than a certain cutoff (typically $< 5 \mu\text{m}$).[4][7] This is a key indicator of the formulation's ability to reach the lower airways.

Visualizations

[Click to download full resolution via product page](#)

[Click to download full resolution via product page](#)

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lipoid.com [lipoid.com]

- 2. Aerosolizable Lipid-Nanovesicles Encapsulating Voriconazole Effectively Permeate Pulmonary Barriers and Target Lung Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systemic Protein Delivery via Inhalable Liposomes: Formulation and Pharmacokinetics [mdpi.com]
- 4. Liposome Delivery Systems for Inhalation: A Critical Review Highlighting Formulation Issues and Anticancer Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lung targeted liposomes for treating ARDS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Nebulization and In Vitro Upper Airway Deposition of Liposomal Carrier Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aerosolized liposomes with dipalmitoyl phosphatidylcholine enhance pulmonary insulin delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aerosolized liposomes with dipalmitoyl phosphatidylcholine enhance pulmonary absorption of encapsulated insulin compared with co-administered insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Stabilization of aerosolized IFN-gamma by liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. US8652512B2 - Nebulized liposomes for the pulmonary application of drug compounds - Google Patents [patents.google.com]
- 14. Systemic Protein Delivery via Inhalable Liposomes: Formulation and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 17. mdpi.com [mdpi.com]
- 18. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 19. eijppr.com [eijppr.com]
- 20. researchgate.net [researchgate.net]
- 21. Characterizing Liposome Formation, Structure, and Stability | Malvern Panalytical [malvernpanalytical.com]
- 22. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [Aerosolized liposomes with dipalmitoyl phosphatidylcholine for pulmonary delivery.]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b195732#aerosolized-liposomes-with-dipalmitoyl-phosphatidylcholine-for-pulmonary-delivery>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com